molecular formula C₁₂H₁₆FN₃O₅ B1140317 5-Fluoro-2',3'-O-isopropylidenecytidine CAS No. 61787-04-0

5-Fluoro-2',3'-O-isopropylidenecytidine

Cat. No.: B1140317
CAS No.: 61787-04-0
M. Wt: 301.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2',3'-O-isopropylidenecytidine is a useful research compound. Its molecular formula is C₁₂H₁₆FN₃O₅ and its molecular weight is 301.27. The purity is usually 95%.
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Scientific Research Applications

Mechanistic Insights into Antiviral Activity

5-Fluoro-2',3'-O-isopropylidenecytidine has been studied for its contributions to understanding the mechanistic action of nucleotide analogues, particularly in antiviral therapy. Research highlights how modifications, such as the addition of fluorine at the 5-position of the pyrimidine ring, significantly alter the kinetic parameters and efficacy of nucleotide incorporation by HIV-1 reverse transcriptase. These alterations contribute to a better understanding of antiviral potency and the development of resistance mechanisms against HIV-1, offering insights into the design of more effective antiviral agents. Enhanced incorporation efficiency into viral DNA by reverse transcriptase may partially explain the potency of certain nucleosides against HIV-1, indicating a potential application in optimizing antiviral therapy (A. Ray et al., 2003).

Advancements in Fluorinated Pyrimidines for Cancer Treatment

The study of fluorinated pyrimidines, including compounds related to this compound, has provided critical advancements in the treatment of cancer. The incorporation of fluorine atoms into pyrimidine rings leads to the development of potent anticancer drugs by disturbing nucleic acid synthesis and function. This research has paved the way for using fluorinated nucleosides in cancer chemotherapy, enhancing the understanding of their mechanisms of action, including inhibition of key enzymes and incorporation into RNA and DNA. Such insights are instrumental in refining the use of fluorinated nucleosides, like 5-Fluorouracil, in personalized medicine for cancer treatment, highlighting the importance of molecular modifications in improving drug efficacy and specificity (W. Gmeiner, 2020).

Oral Prodrugs of Fluoropyrimidines

The development and clinical application of oral prodrugs of fluoropyrimidines represent a significant area of research influenced by compounds similar to this compound. These studies focus on enhancing the bioavailability and efficacy of fluoropyrimidine-based therapies, such as capecitabine, which are critical in the treatment of various cancers, including colorectal and breast cancer. Research in this domain emphasizes the optimization of drug delivery and the reduction of adverse effects, contributing to more effective and patient-friendly chemotherapy regimens. The exploration of oral fluoropyrimidine prodrugs is a testament to the ongoing evolution of cancer treatment modalities, aiming to improve therapeutic outcomes through innovative drug design and application (M. Malet-Martino & R. Martino, 2002).

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASXBIJKIMMGC-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].

Q2: Can you elaborate on the optimized synthesis method described in the research paper?

A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:

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